7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as pi-pi and pi-alkyl interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these pathway alterations can vary widely, depending on the specific targets and cellular context.
Result of Action
Quinazoline derivatives have been associated with a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core. This intermediate is then reacted with 3,4-dimethoxybenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Scientific Research Applications
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine
Uniqueness
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its therapeutic potential compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-15-6-3-11(7-16(15)23-2)9-19-17-13-5-4-12(18)8-14(13)20-10-21-17/h3-8,10H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSLTHRDHTUJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.